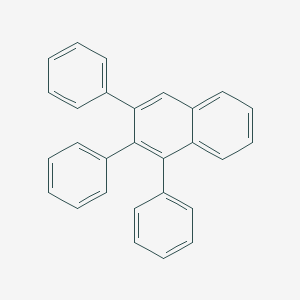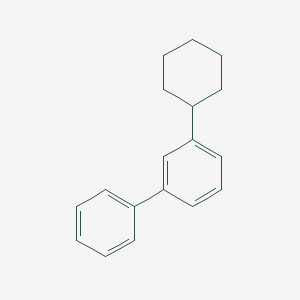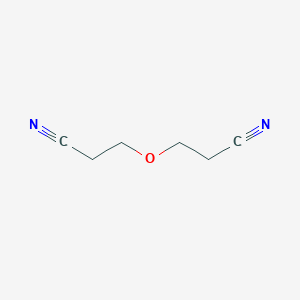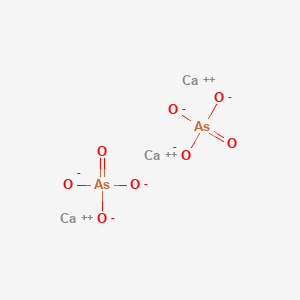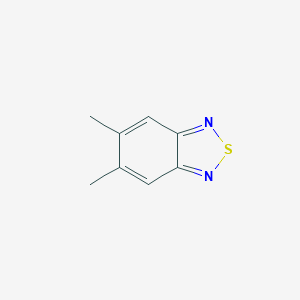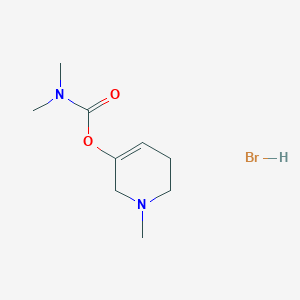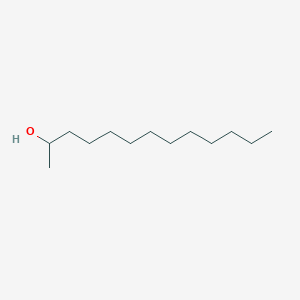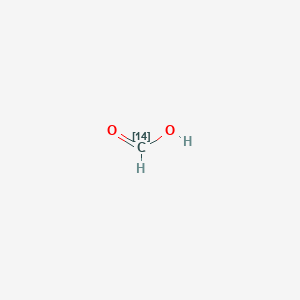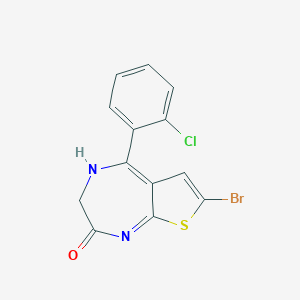
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one, also known as BCTD, is a chemical compound that belongs to the family of thienodiazepines. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one exerts its pharmacological effects by inhibiting the activity of Rho kinase. This protein is involved in the regulation of various cellular processes, including actin cytoskeleton organization, gene expression, and cell adhesion. By inhibiting Rho kinase activity, 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one can modulate these cellular processes, leading to its anti-inflammatory, anti-cancer, and neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been shown to possess various biochemical and physiological effects. It has been found to suppress the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in various cell types. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has also been shown to inhibit the proliferation and migration of cancer cells, including breast cancer, prostate cancer, and glioblastoma. Additionally, 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been found to protect neurons from oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has also been shown to possess potent and selective inhibitory activity against Rho kinase. However, one limitation of 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one is its poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has also been shown to possess anti-cancer activity, and further research could explore its potential use in combination with other anti-cancer agents. Additionally, 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been found to improve cognitive function in animal models of Alzheimer's disease, and further research could investigate its potential use as a therapeutic agent for this disease.
Métodos De Síntesis
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one can be synthesized using a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 2-mercaptothiazoline to produce 2-(2-chlorophenyl)thiazolidine-4-carboxylic acid. The subsequent reaction of this compound with bromine and acetic anhydride yields 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one.
Aplicaciones Científicas De Investigación
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been found to inhibit the activity of a protein called Rho kinase, which plays a crucial role in various cellular processes, including cell migration, proliferation, and survival.
Propiedades
Número CAS |
40017-65-0 |
|---|---|
Nombre del producto |
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one |
Fórmula molecular |
C13H8BrClN2OS |
Peso molecular |
355.64 g/mol |
Nombre IUPAC |
7-bromo-5-(2-chlorophenyl)-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C13H8BrClN2OS/c14-10-5-8-12(7-3-1-2-4-9(7)15)16-6-11(18)17-13(8)19-10/h1-5H,6H2,(H,17,18) |
Clave InChI |
OIWLJXGKXRTFQL-UHFFFAOYSA-N |
SMILES isomérico |
C1C(=O)N=C2C(=C(N1)C3=CC=CC=C3Cl)C=C(S2)Br |
SMILES |
C1C(=O)NC2=C(C=C(S2)Br)C(=N1)C3=CC=CC=C3Cl |
SMILES canónico |
C1C(=O)N=C2C(=C(N1)C3=CC=CC=C3Cl)C=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)
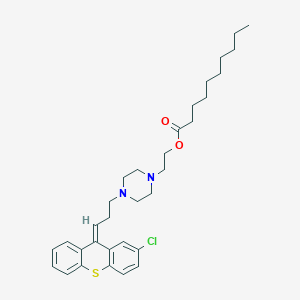
![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)
